molecular formula C18H25FN2O4 B8099303 trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate CAS No. 1052713-40-2

trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate

Cat. No.: B8099303
CAS No.: 1052713-40-2
M. Wt: 352.4 g/mol
InChI Key: MVHJFTQWJQHIAL-GJZGRUSLSA-N
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Description

trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl-protected amino group, and a fluorine atom attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl-protected amino group.

    Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl bromide or benzyl chloride in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: It can be used as a probe to study biological processes involving piperidine derivatives.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The tert-butoxycarbonyl-protected amino group can be deprotected under physiological conditions, allowing the compound to exert its effects. The benzyl group can also play a role in modulating the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

  • trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate
  • trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate

Comparison:

  • Structural Differences: The primary difference lies in the substituents attached to the piperidine ring. The presence of a fluorine atom in trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate distinguishes it from its hydroxyl and methyl counterparts.
  • Chemical Properties: The fluorine atom can significantly alter the compound’s reactivity, stability, and biological activity compared to the hydroxyl or methyl groups.
  • Applications: While all these compounds can serve as intermediates in organic synthesis, the fluorinated derivative may have unique applications in drug development due to its enhanced binding properties and potential biological activity.

Properties

IUPAC Name

benzyl (3S,4S)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-11-21(10-9-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHJFTQWJQHIAL-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CCC1F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(CC[C@@H]1F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052713-39-9, 1052713-40-2
Record name Phenylmethyl (3S,4S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052713-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-Phenylmethyl (3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052713-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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